3-Hydroxy-3-[(4-hydroxypiperidin-1-yl)methyl]-1-[(3-methylphenyl)methyl]piperidin-2-one
Overview
Description
3-Hydroxy-3-[(4-hydroxypiperidin-1-yl)methyl]-1-[(3-methylphenyl)methyl]piperidin-2-one is a complex organic compound with a unique structure that includes a piperidine ring, a hydroxyl group, and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3-[(4-hydroxypiperidin-1-yl)methyl]-1-[(3-methylphenyl)methyl]piperidin-2-one typically involves multiple steps. One common method involves the reaction of 4-hydroxypiperidine with a suitable aldehyde or ketone to form an intermediate, which is then further reacted with a methylphenyl compound under controlled conditions. The reaction conditions often include the use of solvents such as methanol or chloroform and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-3-[(4-hydroxypiperidin-1-yl)methyl]-1-[(3-methylphenyl)methyl]piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halides for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway is followed .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Hydroxy-3-[(4-hydroxypiperidin-1-yl)methyl]-1-[(3-methylphenyl)methyl]piperidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Hydroxy-3-[(4-hydroxypiperidin-1-yl)methyl]-1-[(3-methylphenyl)methyl]piperidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl and piperidine groups allow it to form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The exact pathways and targets are still under investigation, but it is believed to affect cellular signaling and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxypiperidine: A simpler compound with a similar piperidine ring structure but lacking the methylphenyl group.
N-Hydroxypiperidine: Another related compound with a hydroxyl group attached to the piperidine ring.
Uniqueness
What sets 3-Hydroxy-3-[(4-hydroxypiperidin-1-yl)methyl]-1-[(3-methylphenyl)methyl]piperidin-2-one apart is its combination of functional groups, which confer unique chemical and biological properties. The presence of both hydroxyl and methylphenyl groups allows for diverse interactions and reactivity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-hydroxy-3-[(4-hydroxypiperidin-1-yl)methyl]-1-[(3-methylphenyl)methyl]piperidin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3/c1-15-4-2-5-16(12-15)13-21-9-3-8-19(24,18(21)23)14-20-10-6-17(22)7-11-20/h2,4-5,12,17,22,24H,3,6-11,13-14H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWNWSEFJLIXPGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCCC(C2=O)(CN3CCC(CC3)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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